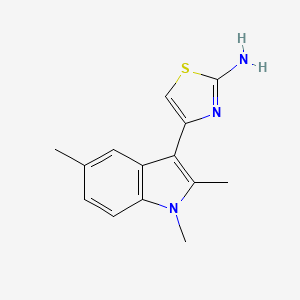
4-(1,2,5-Trimethylindol-3-yl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,2,5-Trimethylindol-3-yl)-1,3-thiazol-2-amine is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,5-Trimethylindol-3-yl)-1,3-thiazol-2-amine typically involves the reaction of 1,2,5-trimethylindole with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine and a solvent like tetrahydrofuran (THF). The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions and synthetic routes are employed on a larger scale, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
4-(1,2,5-Trimethylindol-3-yl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
4-(1,2,5-Trimethylindol-3-yl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
作用機序
The mechanism of action of 4-(1,2,5-Trimethylindol-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of microbial cells by interfering with their cell wall synthesis. In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation .
類似化合物との比較
Similar Compounds
4-(Indol-3-yl)thiazole-2-amines: These compounds share a similar core structure but differ in the substitution pattern on the indole ring.
4-(Indol-3-yl)thiazole acylamines: These compounds have an acyl group attached to the thiazole ring, which can influence their biological activity.
Uniqueness
4-(1,2,5-Trimethylindol-3-yl)-1,3-thiazol-2-amine is unique due to the presence of three methyl groups on the indole ring, which can significantly affect its chemical reactivity and biological activity. This substitution pattern can enhance its antimicrobial and anticancer properties compared to other indole derivatives .
特性
CAS番号 |
893730-86-4 |
|---|---|
分子式 |
C14H15N3S |
分子量 |
257.36 g/mol |
IUPAC名 |
4-(1,2,5-trimethylindol-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H15N3S/c1-8-4-5-12-10(6-8)13(9(2)17(12)3)11-7-18-14(15)16-11/h4-7H,1-3H3,(H2,15,16) |
InChIキー |
CDKFUNIZNNFLAW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CSC(=N3)N)C)C |
溶解性 |
13.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


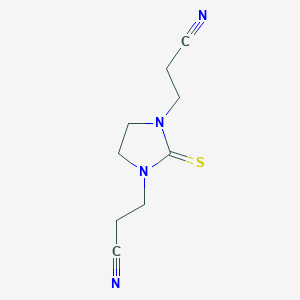

![4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B14156440.png)

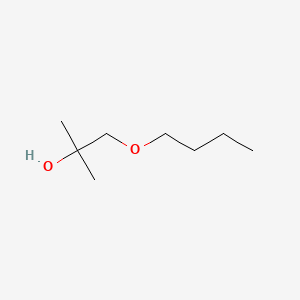
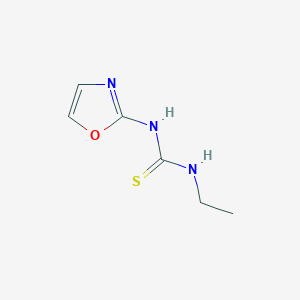
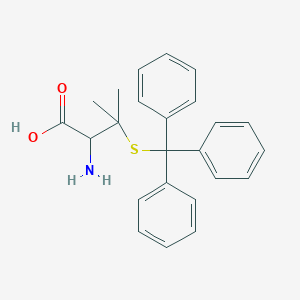
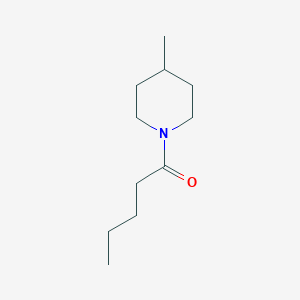
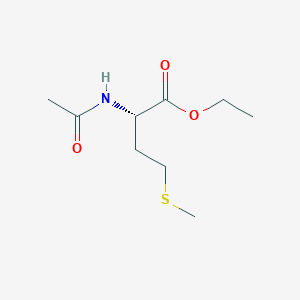
![1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid](/img/structure/B14156487.png)
![N-{2-[(5-bromopyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B14156488.png)
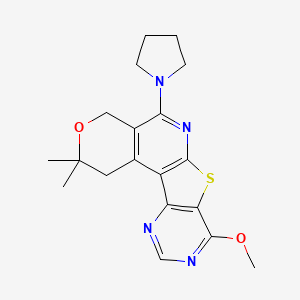
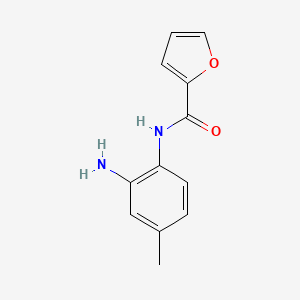
![8-[(2Z)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]-6-hydroxy-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14156521.png)
